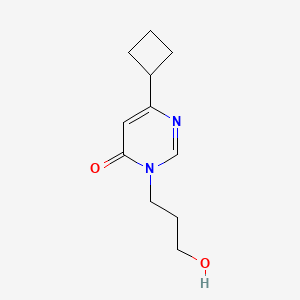![molecular formula C16H20N4O2 B6637100 N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide](/img/structure/B6637100.png)
N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide, also known as CTB or cyclo-tetrahydrocannabinol-benzamide, is a synthetic compound that has been developed for its potential use in scientific research. CTB is a cannabinoid receptor ligand that has been shown to have a high affinity for both CB1 and CB2 receptors.
Mécanisme D'action
N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide acts as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in immune cells. Activation of these receptors can lead to a variety of physiological responses, including pain relief, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to have analgesic and anti-inflammatory effects, as well as neuroprotective effects in models of neurodegenerative diseases. N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide has also been shown to modulate immune cell function and to have potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide in lab experiments is its high affinity for both CB1 and CB2 receptors, which allows for more precise targeting of these receptors. However, one limitation is that N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide is a synthetic compound, and its effects may not fully reflect the effects of endogenous cannabinoids.
Orientations Futures
There are several potential future directions for research on N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide. One area of interest is the potential therapeutic applications of N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide in the treatment of pain, inflammation, and neurodegenerative disorders. Another area of interest is the use of N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide as a tool to study the role of cannabinoid receptors in various physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide and its potential limitations as a research tool.
Méthodes De Synthèse
The synthesis of N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 4-(hydroxymethyl)cyclohexanone in the presence of a base, followed by the reaction with sodium azide and copper (I) iodide to form the triazole ring. The final product is obtained by the reduction of the nitro group using palladium on carbon and hydrogen gas. The purity of the compound is confirmed by HPLC and NMR.
Applications De Recherche Scientifique
N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide has been used in scientific research to investigate the role of cannabinoid receptors in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative disorders. N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide has also been used to study the effects of cannabinoid receptors on the immune system, cardiovascular system, and gastrointestinal system.
Propriétés
IUPAC Name |
N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-11-12-1-5-14(6-2-12)18-16(22)13-3-7-15(8-4-13)20-10-9-17-19-20/h3-4,7-10,12,14,21H,1-2,5-6,11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWXMYLDBWLRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B6637025.png)

![2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6637036.png)
![[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol](/img/structure/B6637055.png)
![[3-[1-[[1-(5-Methylpyridin-2-yl)piperidin-4-yl]amino]ethyl]phenyl]methanol](/img/structure/B6637064.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide](/img/structure/B6637072.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-methyl-1-phenylpyrazole-4-carboxamide](/img/structure/B6637075.png)
![2,3-Dihydro-1-benzofuran-2-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B6637076.png)

![N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B6637079.png)

![2-[3-(1-hydroxyethyl)piperidin-1-yl]-N-(2-methyl-3-nitrophenyl)propanamide](/img/structure/B6637093.png)
![(6-fluoro-4-methyl-1H-indol-2-yl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B6637109.png)
![7-[3-[(2-fluorophenyl)methoxy]-2-hydroxypropyl]-2-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6637116.png)